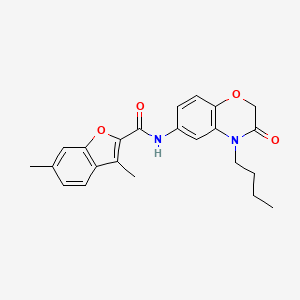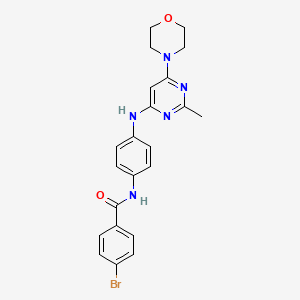![molecular formula C22H22FN3O2 B11322169 N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11322169.png)
N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(DIMETHYLAMINO)BENZALDEHYDE with 2-(4-FLUOROPHENOXY)ACETIC ACID in the presence of a suitable catalyst to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-AMINOPYRIDINE under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological research to study its interactions with various biomolecules and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[4-(METHOXY)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
- N-{[4-(ETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the presence of the dimethylamino group, which imparts specific electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Formule moléculaire |
C22H22FN3O2 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-2-(4-fluorophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H22FN3O2/c1-25(2)19-10-6-17(7-11-19)15-26(21-5-3-4-14-24-21)22(27)16-28-20-12-8-18(23)9-13-20/h3-14H,15-16H2,1-2H3 |
Clé InChI |
IARGYJCXFMFPKY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11322086.png)
![5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11322090.png)
![5-(Dimethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11322100.png)

![4-(2,4-Dichlorophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11322119.png)



![N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide](/img/structure/B11322144.png)
![4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11322151.png)
![1-(4-chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322155.png)
![N-(4-chlorophenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11322161.png)
![N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11322162.png)
![3-Cyclohexyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)propanamide](/img/structure/B11322163.png)
